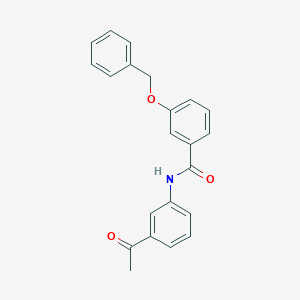

N-(3-acetylphenyl)-3-(benzyloxy)benzamide

Description

Contextualization within Contemporary Chemical and Biological Research

In modern chemical and biological research, the focus is often on developing molecules that can selectively interact with specific biological targets to modulate disease processes. N-(3-acetylphenyl)-3-(benzyloxy)benzamide is a compound of interest due to its potential to act as an inhibitor of various enzymes or as a ligand for specific receptors. The benzamide (B126) scaffold is a common feature in many approved drugs and clinical candidates, valued for its ability to form key hydrogen bonds with protein targets. nih.govcyberleninka.ru The acetylphenyl group is also a recognized pharmacophore, while the benzyloxy motif is explored for its capacity to confer desirable pharmacokinetic properties and to interact with specific binding pockets in proteins. dntb.gov.uamdpi.com

Recent research into similarly structured benzyloxy benzamide derivatives has highlighted their potential as potent neuroprotective agents. dntb.gov.uanih.gov Specifically, these compounds are being investigated for their ability to disrupt protein-protein interactions implicated in neuronal damage following events like ischemic stroke. nih.gov This places N-(3-acetylphenyl)-3-(benzyloxy)benzamide within a highly relevant and active area of therapeutic research.

Historical Perspective of Analogous Chemical Scaffolds in Academic Inquiry

The chemical scaffolds that constitute N-(3-acetylphenyl)-3-(benzyloxy)benzamide have a rich history in academic and industrial research.

Benzamides: The benzamide functional group has been a cornerstone of medicinal chemistry for decades. Its derivatives are known to exhibit a wide array of pharmacological activities, including antipsychotic, anti-emetic, and anti-arrhythmic properties. The stability of the amide bond and its capacity to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design. nih.govcyberleninka.ru The synthesis of benzamides, often through the Schotten-Baumann reaction involving the acylation of an amine with a benzoyl chloride, is a well-established and versatile chemical transformation. doubtnut.comdoubtnut.com

Acetophenones: Acetophenone and its derivatives are common intermediates in organic synthesis and are found in a variety of biologically active compounds. wisdomlib.org The acetyl group can participate in various chemical reactions, allowing for further molecular elaboration. In medicinal chemistry, the acetylphenyl moiety is often explored for its potential to interact with active sites of enzymes or to serve as a key structural element for receptor binding.

The combination of these two scaffolds in N-(3-acetylphenyl)-3-(benzyloxy)benzamide represents a classical medicinal chemistry approach of linking known pharmacophores to create novel chemical entities with potentially enhanced or new biological activities.

Rationale for Focused Research on N-(3-acetylphenyl)-3-(benzyloxy)benzamide

The primary rationale for investigating N-(3-acetylphenyl)-3-(benzyloxy)benzamide stems from the promising biological activities observed in its parent scaffolds. A significant driver for research into benzyloxy benzamide derivatives is their demonstrated potential as neuroprotective agents. Studies have shown that certain benzyloxy benzamides can inhibit the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage during ischemic stroke. nih.gov

The inclusion of the N-(3-acetylphenyl) group can be rationalized from a structure-activity relationship (SAR) perspective. The acetyl group, being an electron-withdrawing and polar moiety, can significantly influence the electronic properties, solubility, and metabolic stability of the molecule. Furthermore, it provides an additional point for potential interaction with a biological target. The specific placement at the meta-position of the aniline (B41778) ring is a strategic choice to probe the steric and electronic requirements of the binding site. The synthesis of this compound would likely involve the amidation reaction between 3-aminobenzophenone (B1265706) and 3-benzyloxybenzoyl chloride.

Overview of Current Academic Challenges and Opportunities Pertaining to N-(3-acetylphenyl)-3-(benzyloxy)benzamide

While the individual components of N-(3-acetylphenyl)-3-(benzyloxy)benzamide are well-studied, the specific compound itself represents both challenges and opportunities in academic research.

Challenges:

Synthesis and Purification: While the synthesis via acylation is straightforward in principle, achieving high yields and purity can be challenging, especially with multiple functional groups present that may require protective group strategies. nih.gov

Limited Direct Data: A significant challenge is the lack of published research specifically on N-(3-acetylphenyl)-3-(benzyloxy)benzamide. This necessitates a reliance on data from analogous structures to predict its properties and potential activities.

Opportunities:

Biological Screening: There is a clear opportunity for comprehensive biological screening of N-(3-acetylphenyl)-3-(benzyloxy)benzamide. Based on the research into related benzyloxy benzamides, initial investigations would logically focus on its neuroprotective effects, particularly its potential as a PSD95-nNOS interaction inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies: This compound serves as an excellent starting point for further SAR studies. nih.govmdpi.com Modifications to the substitution pattern on both the benzyloxy and the acetylphenyl rings could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, exploring different positions of the acetyl group or introducing other substituents could provide valuable insights into the target's binding pocket.

Exploration of Other Therapeutic Areas: Given the broad range of activities exhibited by benzamides, there is an opportunity to screen N-(3-acetylphenyl)-3-(benzyloxy)benzamide against other biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in various diseases. nih.govcyberleninka.ru

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-16(24)18-9-5-11-20(13-18)23-22(25)19-10-6-12-21(14-19)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFYDEDEFPFWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358313 | |

| Record name | N-(3-ACETYLPHENYL)-3-PHENYLMETHOXY-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-41-5 | |

| Record name | N-(3-ACETYLPHENYL)-3-PHENYLMETHOXY-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Acetylphenyl 3 Benzyloxy Benzamide

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide reveals two primary disconnection points corresponding to the formation of the amide and ether linkages. The most logical and common disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key synthons: 3-(benzyloxy)benzoic acid and 3-aminoacetophenone. wisdomlib.org This approach is favored due to the robustness and high efficiency of amide bond formation reactions.

Alternatively, a disconnection at the ether linkage (C-O bond) of the benzyloxy group can be considered. This would yield N-(3-acetylphenyl)-3-hydroxybenzamide and benzyl (B1604629) bromide as the primary precursors. This strategy is also viable, particularly if the corresponding hydroxyl-containing amide is readily available.

A third, less common, disconnection could involve the acetyl group, potentially through a Friedel-Crafts acylation of a corresponding N-(3-aminophenyl)-3-(benzyloxy)benzamide precursor. However, this approach may present challenges with regioselectivity and the potential for side reactions.

Based on the prevalence and reliability of the reactions, the primary retrosynthetic strategy focuses on the disconnection of the amide bond, identifying 3-(benzyloxy)benzoic acid and 3-aminoacetophenone as the optimal starting materials.

Development and Optimization of Multi-Step Synthesis Pathways for N-(3-acetylphenyl)-3-(benzyloxy)benzamide

A plausible multi-step synthesis for N-(3-acetylphenyl)-3-(benzyloxy)benzamide is outlined below, based on the primary retrosynthetic disconnection. This pathway involves the initial preparation of 3-(benzyloxy)benzoic acid followed by its coupling with 3-aminoacetophenone.

Scheme 1: Proposed Synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide

Step 1: Etherification

3-hydroxybenzoic acid + benzyl chloride → 3-(benzyloxy)benzoic acid

Step 2: Amidation

3-(benzyloxy)benzoic acid + 3-aminoacetophenone → N-(3-acetylphenyl)-3-(benzyloxy)benzamide

Amidation Reaction Conditions and Catalysis

The formation of the amide bond between 3-(benzyloxy)benzoic acid and 3-aminoacetophenone is a critical step. Several methods can be employed for this transformation, ranging from the use of stoichiometric coupling reagents to catalytic approaches. nih.gov

Coupling Reagent-Mediated Amidation: A common and effective method involves the activation of the carboxylic acid with a coupling reagent. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are widely used. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) at room temperature.

Acid Chloride-Mediated Amidation: An alternative two-step approach involves the conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then reacted with the amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Catalytic Amidation: To enhance the sustainability of the synthesis, catalytic methods for direct amidation are being explored. Boric acid has been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures, often under solvent-free conditions. walisongo.ac.id

Table 1: Comparison of Amidation Methods

| Method | Reagents | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Coupling Reagent | DIC, HOBt | CH2Cl2 or DMF | Room Temp | High yield, mild conditions | Stoichiometric waste |

| Acid Chloride | SOCl2 or Oxalyl Chloride, Base | CH2Cl2 or Toluene | 0°C to Room Temp | High reactivity | Harsh reagents, byproduct formation |

Etherification Reaction Optimization

The synthesis of the 3-(benzyloxy)benzoic acid precursor is typically achieved through a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzoic acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. A common procedure involves the use of a moderate base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. google.com The reaction is typically heated to reflux to ensure complete conversion.

Table 2: Optimization of Etherification Reaction Conditions

| Base | Solvent | Temperature | Outcome |

|---|---|---|---|

| K2CO3 | Acetone | Reflux | Good yield, standard conditions |

| NaH | THF/DMF | 0°C to Room Temp | High reactivity, requires anhydrous conditions |

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide, the functional groups present (ketone, amide, ether) are generally compatible with the proposed reaction conditions, and thus, protecting groups may not be strictly necessary. However, in the synthesis of more complex analogues, protecting group strategies become essential to ensure regioselectivity and avoid unwanted side reactions. nih.gov

For instance, if a more reactive functional group were present on either of the aromatic rings, it might require temporary protection. Common protecting groups for phenols include benzyl ethers, which are stable under a variety of conditions and can be removed by hydrogenolysis. indexcopernicus.com Amino groups are often protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. researchgate.net

The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other. google.comresearchgate.net For example, a Boc group is acid-labile, while a Cbz group is typically removed by catalytic hydrogenation. researchgate.net

Exploration of Green Chemistry Principles in N-(3-acetylphenyl)-3-(benzyloxy)benzamide Synthesis

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The direct catalytic amidation approach has a higher atom economy compared to methods that use stoichiometric coupling reagents or involve the formation of an acid chloride, as the latter generate significant byproducts. walisongo.ac.id

Use of Safer Solvents: Traditional solvents used in amidation and etherification reactions, such as dichloromethane and dimethylformamide, have environmental and health concerns. Greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can be explored. mdpi.com In some cases, solvent-free conditions, particularly for the boric acid-catalyzed amidation, can be employed. walisongo.ac.id

Catalysis: The use of catalysts is a cornerstone of green chemistry. As mentioned, employing a catalyst like boric acid for the amidation step eliminates the need for stoichiometric activating agents, thereby reducing waste. walisongo.ac.id

Stereochemical Control and Regioselectivity in Analogous N-(3-acetylphenyl)-3-(benzyloxy)benzamide Derivatives

While the parent molecule N-(3-acetylphenyl)-3-(benzyloxy)benzamide is achiral, the introduction of chiral centers in its analogues would necessitate stereochemical control during the synthesis. For example, if a chiral amine or carboxylic acid were used as a starting material, the stereochemical integrity would need to be preserved throughout the reaction sequence.

Regioselectivity is a key consideration, particularly if the aromatic rings were to be further functionalized. For instance, in a Friedel-Crafts acylation to introduce the acetyl group, the directing effects of the existing substituents would determine the position of the new group. The amide and ether functionalities are ortho-, para-directing, while the acetyl group is meta-directing. Careful planning of the synthetic sequence is therefore crucial to achieve the desired regiochemistry.

In the synthesis of analogues with multiple reactive sites, the selective protection and deprotection of functional groups would be paramount in controlling the regioselectivity of subsequent transformations. nih.gov

Scale-Up Considerations for Laboratory Research Production

Transitioning the synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide from a bench-scale procedure to a larger laboratory research production (e.g., gram to kilogram scale) introduces several challenges that must be carefully managed to ensure safety, consistency, and efficiency.

Key Considerations for Scale-Up:

Heat Management: Amide coupling reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to temperature spikes, which may cause side reactions, degradation of products or reagents, and potential safety hazards. A well-controlled reactor with efficient cooling systems is crucial. The rate of addition of reagents, particularly the coupling agent or activated carboxylic acid, must be carefully controlled to manage the heat evolution. sdlookchem.com

Mixing and Mass Transfer: Ensuring homogeneous mixing is critical for a successful reaction. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in the formation of impurities. The viscosity of the reaction mixture can also change as the reaction progresses, impacting mixing efficiency. The choice of stirrer design and agitation speed are important parameters to optimize. labmanager.com

Reagent Addition and Handling: The order and method of reagent addition can significantly affect the outcome of the reaction. sdlookchem.com For instance, adding the coupling agent to a mixture of the carboxylic acid and amine is a common practice. On a larger scale, handling solids and liquids requires appropriate equipment to ensure accurate dosing and minimize exposure of personnel to chemicals.

Solvent Selection and Volume: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and ease of purification. While a solvent might be suitable for a small-scale reaction, its properties (e.g., boiling point, toxicity, cost) become more critical at a larger scale. The volume of solvent used also needs to be optimized to balance reaction concentration with stirrability and efficient heat transfer.

Purification and Isolation: Crystallization is a common method for purifying the final product. On a larger scale, controlling the cooling rate and seeding are important to obtain a consistent crystal form and size, which can affect the purity and handling of the product. Filtration and drying processes also need to be scaled up appropriately. The use of chromatography for purification, while common in the lab, can be costly and time-consuming at a larger scale, making crystallization the preferred method.

Process Safety Analysis: A thorough safety analysis should be conducted before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for runaway reactions or hazardous off-gassing. labmanager.com

Interactive Data Table: Scale-Up Parameter Comparison

| Parameter | Laboratory Scale (1-10 g) | Laboratory Research Production (100 g - 1 kg) | Key Considerations for Scale-Up |

| Reactor | Round-bottom flask | Jacketed glass reactor | Efficient heat transfer, robust stirring |

| Temperature Control | Heating mantle, ice bath | Circulating heating/cooling system | Precise temperature control to avoid side reactions |

| Reagent Addition | Manual (pipette, spatula) | Addition funnels, pumps | Controlled addition rate to manage exotherms |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity, prevent localized hot spots |

| Work-up/Purification | Separatory funnel, column chromatography | Filtration, crystallization | Avoid chromatography if possible, optimize crystallization |

By carefully considering these factors, the synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide can be successfully scaled up for laboratory research production, ensuring the reliable and safe manufacturing of the target compound.

In Depth Spectroscopic and Chromatographic Characterization of N 3 Acetylphenyl 3 Benzyloxy Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule with the complexity of N-(3-acetylphenyl)-3-(benzyloxy)benzamide, which possesses multiple aromatic rings and distinct functional groups, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is indispensable.

Predicted ¹H and ¹³C NMR Data:

The expected chemical shifts for N-(3-acetylphenyl)-3-(benzyloxy)benzamide are predicted based on the analysis of its constituent fragments. The N-(3-acetylphenyl) moiety would exhibit signals for the acetyl group's methyl protons and four aromatic protons. The 3-(benzyloxy)benzamide (B168762) portion would show signals for the benzylic methylene (B1212753) protons and the nine aromatic protons of its two phenyl rings, in addition to the amide proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Amide NH | 8.5 - 9.5 | broad singlet | Chemical shift is solvent and concentration dependent. |

| Acetyl CH₃ | 2.60 | singlet | Characteristic signal for a methyl ketone. |

| Benzylic CH₂ | 5.15 | singlet | Key signal for the benzyloxy group. |

| Aromatic Protons | 7.0 - 8.2 | multiplet | Complex overlapping signals from three phenyl rings. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (Amide) | 165 - 167 | |

| Carbonyl (Ketone) | 197 - 199 | |

| Benzylic CH₂ | ~70 | |

| Acetyl CH₃ | ~27 | |

| Aromatic C-O | 158 - 160 | |

| Aromatic C-N | 138 - 140 | |

| Aromatic C-C=O | 137 - 139 | |

| Aromatic CH | 115 - 135 | Multiple signals expected. |

To resolve the complex aromatic region and definitively assign each proton and carbon signal, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. For instance, it would show correlations between adjacent protons on the 3-acetylphenyl ring and on the two rings of the 3-(benzyloxy)benzoyl group, aiding in their differentiation. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org It would be used to assign the chemical shifts of protonated carbons by linking the proton signals to their attached carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. acs.org This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For example, a correlation between the benzylic CH₂ protons and the carbons of the benzoyl ring would confirm the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would be instrumental in determining the preferred conformation of the molecule in solution, for example, by showing spatial proximity between protons on the benzyloxy group's phenyl ring and protons on the benzoyl ring.

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful tool for studying these phenomena. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and molecular packing. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of solid N-(3-acetylphenyl)-3-(benzyloxy)benzamide. emory.edu Different polymorphs would likely exhibit different ¹³C chemical shifts due to variations in intermolecular interactions, such as hydrogen bonding involving the amide group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of N-(3-acetylphenyl)-3-(benzyloxy)benzamide. By measuring the mass-to-charge ratio (m/z) with high precision, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

Molecular Formula: C₂₂H₁₉NO₃

Exact Mass (Monoisotopic): 345.1365 u

Expected [M+H]⁺ ion: 346.1438

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide structural information by breaking the molecule into smaller, identifiable pieces.

Interactive Data Table: Predicted Key Fragment Ions in Mass Spectrometry

| m/z (Predicted) | Fragment Structure/Identity | Notes |

| 224 | [C₁₄H₁₀NO]⁺ | Loss of the benzyl (B1604629) group. |

| 211 | [C₁₃H₁₁NO]⁺ | Cleavage of the benzyloxy bond. |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation from the 3-benzyloxybenzoic acid moiety. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the amide and ketone groups. The N-H stretch of the amide would appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibrations for the amide and ketone are expected in the region of 1630-1680 cm⁻¹ and 1680-1700 cm⁻¹, respectively. The C-O stretch from the ether linkage would be observed around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for aromatic ring vibrations and symmetric stretches that may be weak in the IR spectrum.

Interactive Data Table: Predicted Characteristic IR and Raman Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | ~3300 | IR |

| Ketone | C=O Stretch | ~1685 | IR, Raman |

| Amide | C=O Stretch (Amide I) | ~1660 | IR, Raman |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | IR, Raman |

| Ether | C-O-C Asymmetric Stretch | ~1250 | IR |

X-ray Crystallography for Single-Crystal Structure Determination of N-(3-acetylphenyl)-3-(benzyloxy)benzamide

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles for N-(3-acetylphenyl)-3-(benzyloxy)benzamide. wikipedia.org

A successful crystallographic analysis would reveal:

The planarity of the amide bond.

The packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds (e.g., N-H···O=C between amide groups of adjacent molecules) and π-π stacking between the aromatic rings.

Such studies are crucial for understanding polymorphism and for correlating the solid-state structure with physical properties. libretexts.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Characterization

N-(3-acetylphenyl)-3-(benzyloxy)benzamide is not inherently chiral. However, if it were to adopt a stable, non-planar conformation that lacks a plane of symmetry (atropisomerism), or if chiral centers were introduced, chiroptical techniques like Electronic Circular Dichroism (ECD) would be vital. saschirality.org

ECD measures the differential absorption of left and right circularly polarized light. mdpi.com If enantiomers of a chiral derivative of this compound existed, they would produce mirror-image ECD spectra. rsc.org This technique is exceptionally sensitive to the three-dimensional arrangement of chromophores. acs.org Therefore, even subtle conformational chirality could potentially be detected and analyzed by comparing experimental ECD spectra with those predicted by quantum chemical calculations. mdpi.com

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, SFC)

The purity of synthesized N-(3-acetylphenyl)-3-(benzyloxy)benzamide is a critical parameter that is typically ascertained using high-performance liquid chromatography (HPLC), a cornerstone technique in pharmaceutical analysis for its high resolution and sensitivity. For preparative purposes, to isolate the compound from reaction mixtures and impurities, techniques such as flash column chromatography or preparative HPLC are often employed. In addition to traditional liquid chromatography, supercritical fluid chromatography (SFC) has emerged as a powerful alternative for both analytical and preparative separations, offering advantages in terms of speed and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.

High-performance liquid chromatography is extensively used for the final purity assessment of N-(3-acetylphenyl)-3-(benzyloxy)benzamide. A typical setup would involve a reversed-phase column, which is suitable for a molecule of this polarity. The method development would focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.

A representative analytical HPLC method for determining the purity of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is detailed in the table below. This method is designed to provide a rapid and accurate assessment of the compound's purity percentage.

Table 1: Representative Analytical HPLC Method Parameters for Purity Assessment of N-(3-acetylphenyl)-3-(benzyloxy)benzamide

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~ 7.5 min |

| Purity Determination | Area percent at 254 nm |

Supercritical fluid chromatography (SFC) presents a "greener" alternative to HPLC for both analytical and preparative-scale purification of N-(3-acetylphenyl)-3-(benzyloxy)benzamide. The use of supercritical carbon dioxide as the main mobile phase component significantly reduces the consumption of organic solvents. SFC can offer faster separations and is particularly well-suited for chiral separations, should stereoisomers be a consideration.

The following table outlines a potential SFC method for the analysis and purification of N-(3-acetylphenyl)-3-(benzyloxy)benzamide.

Table 2: Representative SFC Method Parameters for N-(3-acetylphenyl)-3-(benzyloxy)benzamide

| Parameter | Value |

| Instrument | Waters ACQUITY UPC² or equivalent |

| Column | Chiral stationary phase (e.g., polysaccharide-based) or achiral (e.g., silica), 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Co-solvent) | Methanol |

| Gradient | 5% B to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 3.2 min |

For the isolation of N-(3-acetylphenyl)-3-(benzyloxy)benzamide on a larger scale, preparative chromatography is the method of choice. This can be either traditional silica (B1680970) gel column chromatography or preparative HPLC. In the case of silica gel chromatography, a solvent system such as a gradient of ethyl acetate (B1210297) in hexane (B92381) would likely be effective in separating the desired product from less polar and more polar impurities. rsc.org Preparative HPLC, while more costly, offers higher resolution and can be automated for greater efficiency.

Computational and Theoretical Studies on N 3 Acetylphenyl 3 Benzyloxy Benzamide

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For N-(3-acetylphenyl)-3-(benzyloxy)benzamide, these studies provide insights into its stable conformation and electronic properties, which are crucial for its interaction with biological targets.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its minimized energy conformation. For N-(3-acetylphenyl)-3-(benzyloxy)benzamide, DFT calculations would typically be performed to predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is the foundational piece of information for further computational analysis, including molecular docking and QSAR studies. While specific DFT studies on this compound are not widely published in mainstream literature, this methodology remains a standard approach for its theoretical characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For N-(3-acetylphenyl)-3-(benzyloxy)benzamide, FMO analysis can help to identify the most probable sites for electrophilic and nucleophilic attack, providing insights into its potential metabolic fate and its ability to interact with amino acid residues in a protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule, which is its ability to adopt different shapes. Understanding the flexibility of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is essential, as its shape can change upon binding to a biological target. MD simulations can reveal the range of conformations the molecule can access in a solvent environment and can help to understand the energetic landscape of its conformational changes. This information is particularly valuable for accurately predicting its binding mode and affinity to a protein.

Molecular Docking and Ligand-Protein Interaction Predictions with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-acetylphenyl)-3-(benzyloxy)benzamide, docking studies have been instrumental in elucidating its mechanism of action as an inhibitor of specific enzymes.

Research has identified N-(3-acetylphenyl)-3-(benzyloxy)benzamide as a potent inhibitor of human glucosylceramide synthase. Docking studies in this context would predict how the molecule fits into the active site of the enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues. These predicted interactions help to explain the molecule's inhibitory activity and can guide the design of more potent analogs.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies and Predictive Analytics for N-(3-acetylphenyl)-3-(benzyloxy)benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for N-(3-acetylphenyl)-3-(benzyloxy)benzamide analogs, a set of structurally similar molecules with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods are then used to build a model that can predict the activity of new, untested analogs. Such a model would be invaluable for prioritizing the synthesis of new compounds with potentially improved efficacy.

In Silico Prediction of Potential Biological Target Interactions and Pathways

Following a comprehensive investigation of publicly available scientific literature, no specific in vitro studies detailing the biological activities of N-(3-acetylphenyl)-3-(benzyloxy)benzamide were found. Consequently, data regarding its effects on cell viability, apoptosis, cell cycle modulation, kinase activity, or receptor binding is not available.

Therefore, the requested article on the "Investigation of Biological Activities and Molecular Mechanisms of N-(3-acetylphenyl)-3-(benzyloxy)benzamide" with the specified detailed outline cannot be generated at this time due to the absence of primary research on this particular compound.

Investigation of Biological Activities and Molecular Mechanisms of N 3 Acetylphenyl 3 Benzyloxy Benzamide

Protein Expression and Pathway Analysis via Western Blotting and ELISA

Limited direct research is publicly available to detail the specific effects of N-(3-acetylphenyl)-3-(benzyloxy)benzamide on protein expression and pathway analysis through Western Blotting and ELISA. However, studies on related benzyloxy benzamide (B126) derivatives have provided some insights into their potential mechanisms. For instance, a series of novel benzyloxy benzamide derivatives have been investigated for their neuroprotective effects in the context of ischemic stroke. Research in this area has focused on the disruption of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI) as a therapeutic strategy.

Gene Expression Profiling (Transcriptomics) in Response to N-(3-acetylphenyl)-3-(benzyloxy)benzamide

There is currently a lack of specific studies on the gene expression profiling or transcriptomics in response to treatment with N-(3-acetylphenyl)-3-(benzyloxy)benzamide. Transcriptomics, which includes techniques like RNA-sequencing, is a powerful tool for understanding the molecular mechanisms of a compound by analyzing its effects on gene expression. This type of analysis can reveal the pathways and biological processes that are modulated by the compound, offering a broader understanding of its mode of action. Future research employing transcriptomics could elucidate the genetic and molecular pathways affected by N-(3-acetylphenyl)-3-(benzyloxy)benzamide.

Subcellular Localization Studies of N-(3-acetylphenyl)-3-(benzyloxy)benzamide within Cells

Information regarding the subcellular localization of N-(3-acetylphenyl)-3-(benzyloxy)benzamide within cells is not currently available in the scientific literature. Understanding where a compound localizes within a cell is crucial for determining its mechanism of action. For example, a compound that localizes to the nucleus may have effects on gene expression, while one that localizes to the mitochondria might impact cellular metabolism. Techniques such as fluorescence microscopy with a labeled version of the compound would be necessary to determine its distribution within cellular compartments.

Investigation of N-(3-acetylphenyl)-3-(benzyloxy)benzamide in Animal Models for Proof-of-Concept Biological Activity

While there is no specific information available from animal models for the proof-of-concept biological activity of N-(3-acetylphenyl)-3-(benzyloxy)benzamide, studies on related compounds have shown promising results. For instance, a lead compound from the benzyloxy benzamide derivatives was evaluated in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. In this model, the compound demonstrated significant therapeutic effects, including a reduction in infarct size and an improvement in neurological deficit scores. The compound also exhibited favorable pharmacokinetic properties in these animal studies. These findings suggest the potential of this class of compounds in in vivo settings, although specific studies on N-(3-acetylphenyl)-3-(benzyloxy)benzamide are needed to confirm its biological activity in animal models.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 3 Benzyloxy Benzamide Analogs

Design Principles for N-(3-acetylphenyl)-3-(benzyloxy)benzamide Derivatives

Information regarding the specific design principles utilized for creating derivatives of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is not available in the reviewed literature.

Systematic Modifications at the Acetylphenyl Moiety and Their Impact on Research Parameters

No research was found that described the systematic modification of the acetylphenyl group of N-(3-acetylphenyl)-3-(benzyloxy)benzamide or the resulting effects on any research parameters.

Systematic Modifications at the Benzyloxy Moiety and Their Impact on Research Parameters

There is no available data from studies that have systematically altered the benzyloxy moiety of N-(3-acetylphenyl)-3-(benzyloxy)benzamide to investigate the impact on its properties or activity.

Substituent Effects on the Benzamide (B126) Linker and Resulting Research Outcomes

The influence of substituents on the central benzamide linker of N-(3-acetylphenyl)-3-(benzyloxy)benzamide has not been a subject of published research, and therefore, no research outcomes can be reported.

Conformational Restriction and Its Influence on Academic Biological Research

No studies were identified that investigated the effects of conformational restriction on the biological activity of N-(3-acetylphenyl)-3-(benzyloxy)benzamide in an academic research context.

Rational Design of N-(3-acetylphenyl)-3-(benzyloxy)benzamide Libraries for SAR Exploration

Methodologies or reports on the rational design of compound libraries based on the N-(3-acetylphenyl)-3-(benzyloxy)benzamide scaffold for the purpose of SAR exploration could not be found in the public domain.

Derivatization and Functionalization of N 3 Acetylphenyl 3 Benzyloxy Benzamide for Targeted Research Applications

Synthesis of Probes for Target Engagement Studies (e.g., Affinity Tags, Biotinylated Derivatives)

To investigate the molecular targets and interactions of N-(3-acetylphenyl)-3-(benzyloxy)benzamide, it can be derivatized to include affinity tags. These tags allow for the detection and isolation of binding partners. Biotinylation is a common and robust strategy for this purpose due to the high-affinity interaction between biotin (B1667282) and streptavidin.

A potential synthetic route to a biotinylated derivative of N-(3-acetylphenyl)-3-(benzyloxy)benzamide could involve modifying the acetyl group. For instance, the acetyl group could be reduced to a secondary alcohol, which can then be etherified with a linker-biotin conjugate. A common linker is a polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and reduces steric hindrance.

Hypothetical Synthesis of a Biotinylated Derivative:

Reduction of the Acetyl Group: The ketone of the acetyl group on N-(3-acetylphenyl)-3-(benzyloxy)benzamide can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.

Activation and Linker Attachment: The resulting hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with an amino-PEG-biotin linker. Alternatively, direct etherification can be achieved under Williamson ether synthesis conditions.

Another approach involves the synthesis of probes with fluorescent tags. These fluorescently-labeled compounds can be used in techniques like fluorescence polarization to quantify binding affinities with target proteins. nih.gov For example, a fluorescent dye such as a Cy5 derivative could be attached via a suitable linker to the N-(3-acetylphenyl)-3-(benzyloxy)benzamide scaffold. nih.govnih.gov

| Derivative Type | Tag | Potential Linker | Research Application |

|---|---|---|---|

| Biotinylated Probe | Biotin | Polyethylene Glycol (PEG) | Pull-down assays, Affinity chromatography |

| Fluorescent Probe | Cy5 | Alkane or PEG chain | Fluorescence polarization, Cellular imaging |

Preparation of Photoaffinity Labels for Protein Interaction Mapping

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological sample. nih.govenamine.net This method involves incorporating a photoreactive group into the structure of the ligand of interest. Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks with nearby molecules, typically the target protein. nih.govenamine.net

For N-(3-acetylphenyl)-3-(benzyloxy)benzamide, a photoaffinity label could be synthesized by introducing a photoreactive moiety such as a benzophenone (B1666685), an aryl azide, or a diazirine. enamine.net The benzophenone group is a good candidate as its triplet carbene intermediate is relatively stable and less prone to reacting with water. nih.gov

Potential Synthesis of a Benzophenone-Containing Photoaffinity Label:

The benzoyl moiety of the parent compound already contains a phenyl ring that could potentially be functionalized. However, a more direct approach would be to modify the 3-(benzyloxy)benzoyl part of the molecule. For instance, a benzophenone could be introduced in place of the benzyloxy group, or appended to it. A more synthetically feasible approach might involve replacing the 3-(benzyloxy)benzoic acid starting material with a benzoic acid derivative containing a benzophenone group during the initial amide synthesis.

| Photoreactive Group | Activation Wavelength (approx.) | Reactive Intermediate | Key Advantages |

|---|---|---|---|

| Benzophenone | 350-360 nm | Triplet biradical | Relatively stable, less reactive with water |

| Aryl Azide | 254-300 nm | Nitrene | Small size, but can have complex photochemistry |

| Diazirine | ~350 nm | Carbene | Highly reactive, short-lived |

Conjugation Strategies for Directed Delivery in Cellular Systems (e.g., Nanoparticle Encapsulation Research)

To enhance the delivery of N-(3-acetylphenyl)-3-(benzyloxy)benzamide to specific cells or tissues and to improve its solubility and stability, it can be encapsulated within nanoparticles. This approach can also facilitate controlled release. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cell types.

The non-covalent encapsulation of the compound can be achieved using various types of nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and micelles. The choice of nanoparticle depends on the physicochemical properties of the compound and the desired delivery characteristics.

For covalent conjugation to a nanoparticle system, the structure of N-(3-acetylphenyl)-3-(benzyloxy)benzamide would need to be modified to introduce a reactive handle for attachment. For example, the acetylphenyl ring could be modified to introduce a carboxylic acid or an amine group, which can then be coupled to the nanoparticle surface using standard bioconjugation chemistries like EDC/NHS coupling.

Research Findings on Nanoparticle Delivery of Similar Compounds:

While specific data on N-(3-acetylphenyl)-3-(benzyloxy)benzamide is not available, research on other small molecule inhibitors has demonstrated the feasibility of nanoparticle-based delivery to improve therapeutic efficacy and reduce off-target effects.

Development of N-(3-acetylphenyl)-3-(benzyloxy)benzamide Prodrugs for Enhanced Research Modalities

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. The development of prodrugs of N-(3-acetylphenyl)-3-(benzyloxy)benzamide could be a valuable strategy to improve its pharmacokinetic properties for research purposes.

One potential prodrug strategy could involve modification of the acetyl group. For instance, the ketone could be converted to a ketal, which is stable under neutral conditions but can be hydrolyzed to the active ketone under the acidic conditions found in certain cellular compartments like lysosomes.

Another approach is to create prodrugs that are activated by specific enzymes. For example, an esterase-sensitive prodrug could be synthesized by introducing an ester linkage that is cleaved by cellular esterases to release the active compound. This can be particularly useful for achieving targeted release in cells with high esterase activity. Research on N-hydroxybenzenecarboximidic acid derivatives has shown that they can act as prodrugs that release nitroxyl (B88944) upon enzymatic bioactivation by esterases. nih.gov

| Prodrug Strategy | Activation Mechanism | Potential Advantage |

|---|---|---|

| Ketal Formation | Acid-catalyzed hydrolysis | Targeted release in acidic environments (e.g., lysosomes) |

| Esterase-Sensitive Moiety | Enzymatic cleavage by esterases | Targeted release in cells with high esterase activity |

Future Research Directions and Academic Implications of N 3 Acetylphenyl 3 Benzyloxy Benzamide

Elucidating Novel Molecular Targets and Pathways

The core benzamide (B126) structure is a versatile scaffold known to interact with a variety of biological targets. For instance, different benzamide derivatives have been shown to act as inhibitors of enzymes like histone deacetylases (HDACs) and as antagonists for receptors such as dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, research on O-substituted N-[3-(alkoxy)phenyl]benzamide derivatives has indicated their potential as inhibitors of butyrylcholinesterase and acetylcholinesterase, enzymes implicated in Alzheimer's disease. indexcopernicus.com A significant area of future research for N-(3-acetylphenyl)-3-(benzyloxy)benzamide would be to screen it against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify novel molecular targets.

A recent study on benzyloxy benzamide derivatives discovered their role as neuroprotective agents by disrupting the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI). nih.gov This suggests a plausible avenue of investigation for N-(3-acetylphenyl)-3-(benzyloxy)benzamide in the context of neurological disorders. Investigating its effect on similar PPIs or other signaling pathways could reveal novel therapeutic applications.

Exploring Synergistic Effects with Other Investigational Compounds

Given the diverse biological activities of benzamides, exploring the synergistic effects of N-(3-acetylphenyl)-3-(benzyloxy)benzamide with other investigational compounds could be a fruitful research direction. For example, if the compound is found to have activity as an HDAC inhibitor, combining it with existing chemotherapeutic agents could enhance anti-cancer efficacy. Similarly, if it demonstrates neuroprotective properties, its combination with other neurotropic factors or anti-inflammatory agents could be explored for treating complex neurodegenerative diseases. Future studies should involve in vitro and in vivo combination screens to identify potential synergistic or additive interactions that could lead to more effective treatment strategies.

Application of Advanced "Omics" Technologies for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of N-(3-acetylphenyl)-3-(benzyloxy)benzamide , the application of "omics" technologies is essential.

Genomics and Transcriptomics: Techniques like RNA-sequencing could be employed to analyze changes in gene expression in cells treated with the compound. This would help in identifying the signaling pathways and cellular processes that are modulated.

Proteomics: Mass spectrometry-based proteomics can identify protein interaction partners and post-translational modifications induced by the compound, offering deeper insights into its mechanism of action.

Metabolomics: Studying the metabolic profile of cells or organisms exposed to the compound can reveal its impact on cellular metabolism and identify any off-target effects.

These unbiased, high-throughput approaches can help in hypothesis generation and provide a more holistic view of the compound's biological activity beyond a single molecular target.

Development of Novel Methodologies for N-(3-acetylphenyl)-3-(benzyloxy)benzamide Analog Discovery

The synthesis of benzamide derivatives is a well-established field in organic chemistry. nih.gov However, the development of novel, efficient, and diverse synthetic routes for generating analogs of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is crucial for structure-activity relationship (SAR) studies. Future research could focus on:

Combinatorial Chemistry: Utilizing parallel synthesis techniques to create a library of analogs with variations in the acetylphenyl and benzyloxy moieties.

Catalytic Methods: Exploring novel catalytic systems, such as enzymatic catalysis or photoredox catalysis, for more sustainable and efficient amide bond formation. nih.gov

Fragment-Based Drug Discovery: Using the core benzamide scaffold as a starting point and building upon it with different chemical fragments to explore a wider chemical space and optimize biological activity.

A study on the synthesis of N-(4-acetylphenyl) derivatives involved the reaction of p-aminoacetophenone with chlorodiphenylphosphine, showcasing methods for creating related structures. researchgate.net

Potential for N-(3-acetylphenyl)-3-(benzyloxy)benzamide as a Research Tool in Chemical Biology

Beyond its potential therapeutic applications, N-(3-acetylphenyl)-3-(benzyloxy)benzamide could serve as a valuable research tool in chemical biology. If the compound is found to have a specific and potent interaction with a particular biological target, it can be used to probe the function of that target in various cellular processes. For instance, a highly selective inhibitor can be used to study the physiological and pathological roles of an enzyme or receptor. General information on N-(3-acetylphenyl)benzamide suggests its use as a research tool in studies exploring enzyme inhibition and receptor binding. evitachem.com

Furthermore, the acetyl and benzyloxy groups offer handles for chemical modification. The compound could be functionalized with fluorescent tags, biotin (B1667282), or photo-crosslinking groups to create chemical probes for imaging, affinity purification of target proteins, and identifying binding sites.

Identification of Unexplored Research Areas within the N-(3-acetylphenyl)-3-(benzyloxy)benzamide Chemical Space

The chemical space around N-(3-acetylphenyl)-3-(benzyloxy)benzamide remains largely unexplored. Future research should aim to systematically investigate the impact of structural modifications on its biological activity.

Table 1: Potential Areas for Analog Synthesis and SAR Studies

| Moiety to Modify | Potential Modifications | Rationale for Exploration |

| Acetyl Group Position | ortho-, meta-, para- positions on the phenyl ring | Investigate the influence of steric and electronic effects on target binding. |

| Acetyl Group Replacement | Ketones with different alkyl chains, esters, amides, sulfones | Explore the necessity of the carbonyl group and the impact of different functional groups on activity and physicochemical properties. |

| Benzyloxy Group Position | ortho-, meta-, para- positions on the benzoyl ring | Determine the optimal substitution pattern for target engagement. |

| Benzyloxy Group Replacement | Other alkoxy groups, substituted benzyl (B1604629) groups, halogens, trifluoromethyl groups | Modulate lipophilicity, metabolic stability, and electronic properties to improve potency and pharmacokinetic profiles. |

| Benzamide Linker | Thioamide, retro-amide, insertion of methylene (B1212753) or other spacers | Alter the conformational flexibility and hydrogen bonding capacity of the molecule. |

By systematically synthesizing and screening analogs based on these modifications, researchers can build a comprehensive SAR profile, which is essential for optimizing lead compounds and discovering novel therapeutic agents. The synthesis of related N-(3-Methylphenyl)benzamide has been reported, providing a starting point for exploring this chemical space. researchgate.net

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-acetylphenyl)-3-(benzyloxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzyloxy-substituted benzoyl chloride with 3-acetylaniline under basic conditions (e.g., potassium carbonate in dichloromethane). Key steps include:

Acylation : React 3-(benzyloxy)benzoyl chloride with 3-acetylaniline in a polar aprotic solvent (e.g., CH₃CN) at 0–5°C to minimize side reactions .

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product.

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to improve yield. Monitor progress via TLC (Rf ≈ 0.5 in 30% EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for characterizing N-(3-acetylphenyl)-3-(benzyloxy)benzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), acetyl group (δ 2.6 ppm, singlet), and benzyloxy methylene (δ 5.1 ppm, singlet). ¹³C peaks for carbonyl groups (amide: ~168 ppm; acetyl: ~210 ppm) confirm structural integrity .

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 375.4 g/mol) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, bases) using guidelines from Prudent Practices in the Laboratory .

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation. Avoid exposure to moisture .

- Mutagenicity : Use fume hoods and PPE (gloves, lab coat) during synthesis, as related anomeric amides show low mutagenicity in Ames tests but require caution .

Advanced Research Questions

Q. How does the electronic configuration of the amide group influence the reactivity of N-(3-acetylphenyl)-3-(benzyloxy)benzamide?

- Methodological Answer :

- Anomeric Effects : The sp³-hybridized nitrogen in the amide group reduces resonance with the carbonyl, increasing electrophilicity. This is confirmed by X-ray crystallography showing pyramidalization at nitrogen .

- Reactivity Studies : Use DFT calculations to model charge distribution. Experimental validation via nucleophilic substitution reactions (e.g., with amines) reveals enhanced reactivity at the benzyloxy group .

Q. How can conflicting data on the compound’s stability under thermal stress be resolved?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For example, decomposition peaks at ~150°C suggest limited thermal stability .

- Controlled Studies : Compare stability in inert vs. aerobic conditions. If discrepancies arise, use HPLC to quantify degradation products (e.g., hydrolyzed benzamide) and adjust storage protocols accordingly .

Q. What strategies validate the compound’s potential as a kinase inhibitor in structure-activity relationship (SAR) studies?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the acetyl group and conserved lysine residues .

- Biological Assays : Test inhibitory activity against recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations. Correlate IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

Q. How do solvent polarity and proticity affect the compound’s solubility and crystallization?

- Methodological Answer :

- Solubility Screening : Use a solvent gradient (hexane → DMSO) to determine logP. Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while crystallization is optimal in EtOAc/hexane (3:7) .

- Crystallography : Grow single crystals via slow evaporation in acetonitrile. Analyze packing motifs (e.g., π-π stacking of benzyl groups) to explain polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.